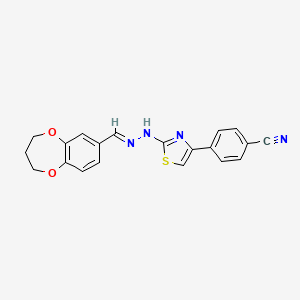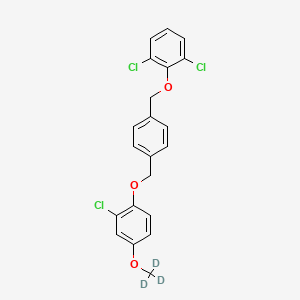
Pocapavir-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for Pocapavir-d3 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity of the final product .
化学反应分析
Pocapavir-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
科学研究应用
Pocapavir-d3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity. In biology, it is used to investigate the interactions between viruses and host cells. In medicine, this compound is being studied for its potential to treat enterovirus infections, including polio and coxsackievirus. In industry, it is used in the development of antiviral drugs and therapies .
作用机制
The mechanism of action of Pocapavir-d3 involves its ability to inhibit the capsid of enteroviruses. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process. The molecular targets of this compound include the viral capsid proteins, and the pathways involved in its action are related to the viral replication cycle .
相似化合物的比较
Pocapavir-d3 is unique in its ability to inhibit the capsid of enteroviruses. Similar compounds include pleconaril, rupintrivir, and vapendavir, which also act as antiviral agents but have different mechanisms of action and target different stages of the viral life cycle. This compound stands out due to its specific activity against enterovirus capsids .
属性
分子式 |
C21H17Cl3O3 |
|---|---|
分子量 |
426.7 g/mol |
IUPAC 名称 |
1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |
InChI 键 |
XXMDDBVNWRWNCW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
规范 SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



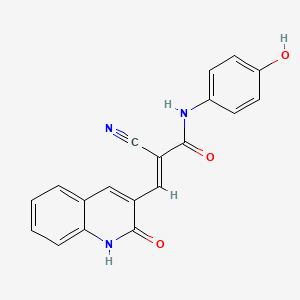
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
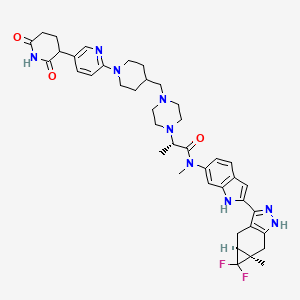
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
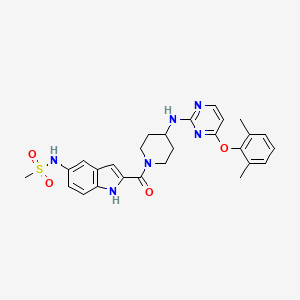
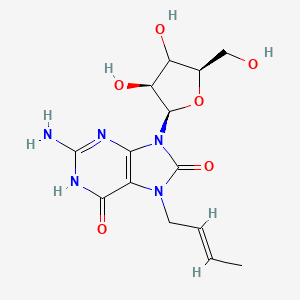
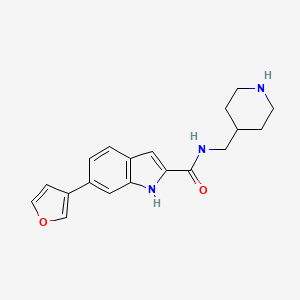

![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
